molecular formula C10H14O B097410 cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one CAS No. 17190-71-5

cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one

Cat. No.: B097410
CAS No.: 17190-71-5
M. Wt: 150.22 g/mol
InChI Key: IVLCENBZDYVJPA-ARJAWSKDSA-N
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Description

cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentenone ring substituted with a butenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine . The reaction conditions, including the choice of solvent, play a crucial role in determining the yield and efficiency of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may induce the expression of heat shock proteins by activating specific transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17190-71-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3-

InChI Key

IVLCENBZDYVJPA-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CC1=C(CCC1=O)C

SMILES

CC=CCC1=C(CCC1=O)C

Canonical SMILES

CC=CCC1=C(CCC1=O)C

Origin of Product

United States

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